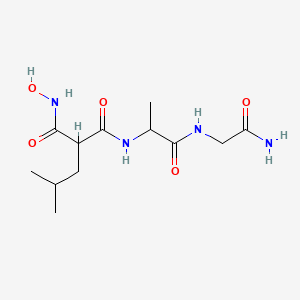
Zincov
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zincov is a zinc-containing metalloprotease that has been studied for its various applications in scientific research and industry. It is known for its ability to inhibit proteolytic activity and has been used in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zincov involves several steps, including the use of polymyxin B lysis, sonication, ammonium sulfate precipitation, and gel filtration chromatography . The process begins with the lysis of cells using polymyxin B, followed by sonication to release the protease. The protease is then purified through ammonium sulfate precipitation and gel filtration chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fermentation processes followed by purification using similar techniques as described above. The use of advanced chromatography methods ensures the high purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zincov undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with ortho-phenanthroline, which inhibits its proteolytic activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ortho-phenanthroline, phenylmethylsulfonyl fluoride, and N-ethylmaleimide . The reactions typically occur under mild conditions, with optimal activity observed at a pH range of 5 to 7 and a temperature of 37°C .
Major Products Formed: The major products formed from the reactions involving this compound include various proteolytic fragments and complexes with inhibitors such as ortho-phenanthroline .
Scientific Research Applications
Zincov has a wide range of applications in scientific research, including its use as a tool for studying proteolytic enzymes and their inhibitors . It has been used in the development of species-specific detection methods for pathogens such as Enterobacter sakazakii . Additionally, this compound has been studied for its potential use in the treatment of various diseases, including neurological disorders and diabetes .
Mechanism of Action
The mechanism of action of Zincov involves its ability to inhibit proteolytic activity by binding to the active site of proteases . This binding prevents the protease from interacting with its substrate, thereby inhibiting its activity. This compound has been shown to bind more tightly to cobalt-substituted proteases, indicating a preference for cobalt in the fivefold coordination .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Zincov include other zinc-containing metalloproteases such as thermolysin and collagenase . These compounds share similar mechanisms of action and applications in scientific research and industry.
Uniqueness of this compound: This compound is unique in its ability to inhibit proteolytic activity through its interaction with specific inhibitors such as ortho-phenanthroline . Its preference for cobalt-substituted proteases also sets it apart from other zinc-containing metalloproteases .
Properties
Molecular Formula |
C12H22N4O5 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(2)4-8(12(20)16-21)11(19)15-7(3)10(18)14-5-9(13)17/h6-8,21H,4-5H2,1-3H3,(H2,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
FGSNBBSHVNLDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



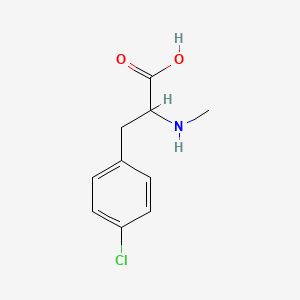
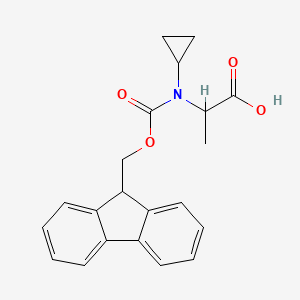
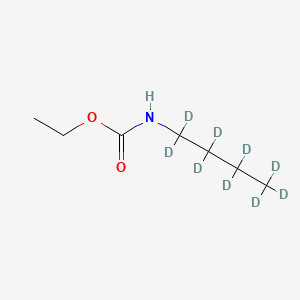
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
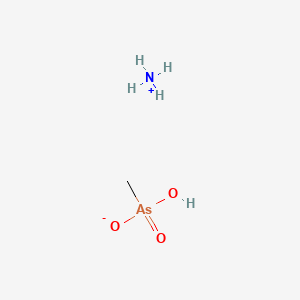
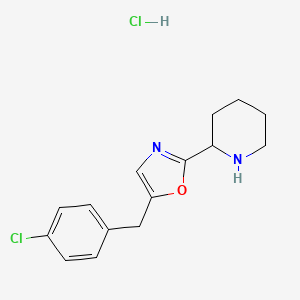
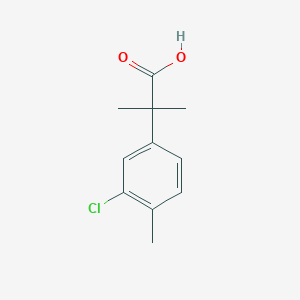

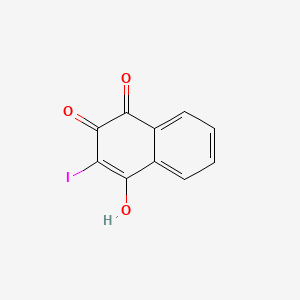


![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
